molecular formula C12H13NO3 B13925807 Methyl 3-(5-hydroxyindolyl)propanoate

Methyl 3-(5-hydroxyindolyl)propanoate

Cat. No.: B13925807
M. Wt: 219.24 g/mol
InChI Key: ANTMZEVDDJRZHP-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-1H-indole-2-propanoate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, making them important in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-1H-indole-2-propanoate typically involves the installation of functional groups on the indole ring. One common method includes the reaction of indole with appropriate reagents to introduce the hydroxy and ester groups. For example, the reaction of indole with methyl bromoacetate in the presence of a base can yield the desired ester .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Methods such as the Nenitzescu indole synthesis and Fischer indole synthesis are commonly employed in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-1H-indole-2-propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxy-1H-indole-2-propanoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological processes and as a precursor to bioactive compounds.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-1H-indole-2-propanoate involves its interaction with various molecular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The indole ring can interact with enzymes and receptors, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar structural features.

    5-Hydroxyindoleacetic acid: A metabolite of serotonin with similar functional groups.

    Methyl 5-hydroxyindole-3-acetate: Another ester derivative of indole

Uniqueness

Methyl 5-hydroxy-1H-indole-2-propanoate is unique due to its specific functional groups and their positions on the indole ring, which confer distinct chemical and biological properties. Its combination of hydroxy and ester groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in biological research .

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

methyl 3-(5-hydroxy-1H-indol-2-yl)propanoate

InChI

InChI=1S/C12H13NO3/c1-16-12(15)5-2-9-6-8-7-10(14)3-4-11(8)13-9/h3-4,6-7,13-14H,2,5H2,1H3

InChI Key

ANTMZEVDDJRZHP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=CC2=C(N1)C=CC(=C2)O

Origin of Product

United States

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